Cerium ammonium sulfate
Description
Structure
2D Structure
Properties
Molecular Formula |
CeH16N4O16S4 |
|---|---|
Molecular Weight |
596.5 g/mol |
IUPAC Name |
azane;cerium(4+);hydrogen sulfate |
InChI |
InChI=1S/Ce.4H3N.4H2O4S/c;;;;;4*1-5(2,3)4/h;4*1H3;4*(H2,1,2,3,4)/q+4;;;;;;;;/p-4 |
InChI Key |
OKJMLYFJRFYBPS-UHFFFAOYSA-J |
Canonical SMILES |
N.N.N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies and Preparation Strategies
Controlled Synthesis of Cerium Ammonium (B1175870) Sulfate (B86663)
The controlled synthesis of cerium ammonium sulfate, a double salt with significant applications as an oxidizing agent and precursor, is achieved primarily through carefully managed precipitation and crystallization processes. fishersci.besigmaaldrich.com The quality, purity, and crystalline nature of the final product are highly dependent on the precise control of various reaction parameters.
The synthesis of high-purity this compound typically involves a multi-step process beginning with a cerium source, such as cerium carbonate. In one established method, cerium carbonate is first dissolved in sulfuric acid to form a cerous sulfate solution. google.com This is followed by a precipitation step where a mixed solution of ammonia (B1221849) water and hydrogen peroxide is introduced, leading to the formation of cerium hydroxide (B78521). google.com
The subsequent and critical stage is the conversion of this intermediate to this compound. This is accomplished by adding a sulfuric acid solution to the cerium hydroxide suspension and then heating and stirring the mixture to induce crystallization. google.com The resulting crystals are then separated from the mother liquor via suction filtration or centrifugation, followed by washing (e.g., with absolute ethanol) and drying. google.com
An alternative approach involves the precipitation of a basic ceric sulfate by reacting an aqueous solution of a cerium(IV) salt, such as ceric nitrate (B79036), with a solution containing sulfate ions. google.com The resulting precipitate can then be processed to yield cerium compounds. The core principle in these methods is the generation of a solid from a supersaturated solution, a fundamental concept in both precipitation and crystallization. cresp.org
The characteristics of the synthesized this compound are directly influenced by the conditions maintained during the reaction and crystallization stages. Key parameters include reactant concentrations, pH, and temperature. For instance, in the synthesis from cerium carbonate, controlling the sulfuric acid concentration and the final pH of the solution is crucial to ensure complete dissolution of the starting material. google.com The concentration of the ammonia water used in the precipitation step also affects the reaction efficiency and solution volume. google.com
The final crystallization step is particularly sensitive to temperature. One method specifies heating the solution to 90°C to evaporate the solvent and promote the separation of crystals. google.com The washing process is also critical; washing the precipitate with an ammonia solution, for example, can significantly impact the specific surface area of the final product if it is later converted to cerium oxide through calcination. google.com The amount of sulfate ions present in the reaction medium also directly affects the properties of the resulting material. google.com
The table below summarizes key parameters from a documented high-purity synthesis method. google.com
| Parameter | Value/Condition | Stage | Purpose |
| Sulfuric Acid Concentration | 0.1 to 0.75 mol/L | Dissolution | To prevent precipitation of cerous sulfate crystals. google.com |
| Solution pH (post-dissolution) | 1-4 | Dissolution | To ensure complete dissolution of cerium carbonate. google.com |
| Ammonia Water Concentration | 3-6 mol/L | Precipitation | Beneficial for reaction and for reducing solution volume. google.com |
| Reaction Temperature | 25°C (initial), then heated to 90°C | Precipitation | Initial reaction followed by heating to complete the process. google.com |
| Crystallization Temperature | 80°C to 90°C | Crystallization | To dissolve the precipitate and then evaporate for crystallization. google.com |
Preparation of Cerium-Based Nanomaterials Utilizing this compound as Precursor
This compound serves as a valuable precursor for the synthesis of cerium-based nanomaterials, particularly ceria (cerium oxide, CeO₂) nanoparticles. acs.org The properties of these nanoparticles, which are widely used in catalysis, are intrinsically linked to the synthesis methodology. mdpi.comaip.org
A prominent method for synthesizing ceria nanoparticles from this compound involves alkaline precipitation followed by hydrothermal treatment. acs.org In this process, cerium(IV) ammonium sulfate dihydrate is dissolved in water, and an excess of ammonium hydroxide is added to precipitate yellow cerium(IV) hydroxide. acs.org This precipitate is then washed and subjected to a hydrothermal process in a sealed autoclave at elevated temperatures. acs.org
A simpler, direct precipitation method can be employed using the closely related cerium(IV) sulfate as a precursor. An aqueous solution of cerium(IV) sulfate reacts with an ammonium water solution to precipitate very fine ceria nanoparticles, with ammonium sulfate formed as a byproduct. mdpi.comaip.org The resulting nanoparticle suspension is then washed multiple times to remove this byproduct. aip.org
The morphology and, most critically, the size of the ceria nanoparticles can be precisely controlled by manipulating the synthesis parameters, particularly temperature. When using this compound as the precursor, the temperature of the hydrothermal treatment directly dictates the initial crystallite size of the resulting nanoparticles. acs.org
Further control over particle size can be achieved through post-synthesis thermal treatment, or calcination. By heating the hydrothermally-prepared nanoparticles in a furnace at different temperatures, a range of crystallite sizes can be produced. acs.org For instance, nanoparticles initially synthesized via hydrothermal treatment can be calcined at temperatures from 350°C to 950°C to achieve progressively larger crystal sizes. acs.org Similarly, nanoparticles produced by the simple precipitation of cerium(IV) sulfate and ammonia, which are initially around 2 nm, can be heated to temperatures between 500°C and 1000°C to systematically increase their crystallite size. aip.org This size control is crucial, as properties like the concentration of surface oxygen vacancies, which are vital for catalytic activity, are size-dependent. mdpi.com
The following table illustrates the effect of synthesis temperature on the final crystallite size of ceria nanoparticles prepared from a this compound precursor. acs.org
| Synthesis Method | Temperature (°C) | Resulting Crystallite Size (nm) |
| Hydrothermal Treatment | 150 | 2.0 ± 0.1 |
| Hydrothermal Treatment | 180 | 4.2 ± 0.2 |
| Hydrothermal Treatment | 200 | 5.6 ± 0.3 |
| Calcination (of hydrothermally derived powder) | 350 | 10 ± 1 |
| Calcination (of hydrothermally derived powder) | 650 | 28 ± 3 |
| Calcination (of hydrothermally derived powder) | 950 | 91 ± 12 |
Iii. Structural Elucidation and Advanced Spectroscopic Characterization of Cerium Ammonium Sulfate
Crystallographic Investigations
X-ray crystallography has been instrumental in revealing the complex solid-state structures of cerium ammonium (B1175870) sulfate (B86663) and related compounds. These studies move beyond simple salt formulations to uncover elaborate, polynuclear clusters with sophisticated coordination environments.
Research has demonstrated that cerium(IV) in sulfate media does not necessarily exist as a simple mononuclear ion. Instead, it can form large, intricate polynuclear clusters. A significant example is a hexanuclear cerium(IV) cluster with a core of six cerium atoms bridged by oxygen atoms. sciencemadness.org More complex structures have also been synthesized and characterized, highlighting the tendency of cerium and sulfate ions to assemble into massive superclusters. One such study successfully synthesized and structurally characterized a giant cluster with the formula (NH₄)₈₂(Ce₆₂(OH)₃₀(O)₅₈(SO₄)₇₁(H₂O)₃₃.₂₅), which crystallizes in the monoclinic space group P21/n. oregonstate.edu The formation of these large anionic assemblies is a critical aspect of cerium sulfate chemistry, influencing solubility and reactivity.
Table 1: Crystallographic Data for a Complex Cerium Ammonium Sulfate Cluster
| Parameter | Value |
|---|---|
| Full Formula | (NH₄)₈₂(Ce₆₂(OH)₃₀(O)₅₈(SO₄)₇₁(H₂O)₃₃.₂₅) · (Ce₆₂(OH)₃₀(O)₅₈(SO₄)₇₂(H₂O)₂₉.₇₅) |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Key Structural Feature | Co-crystallized giant hexanuclear (Ce-62) clusters |
| Reference | oregonstate.edu |
The coordination environment around the cerium ion is highly variable and central to the compound's properties. In many cerium(IV) complexes, the metal center exhibits high coordination numbers, typically 8 or higher, due to its large ionic radius. researchgate.net Detailed structural analyses of mixed-ligand cerium(IV) clusters derived from ammonium cerium precursors reveal that not all cerium ions within a single cluster are equivalent. For instance, in a reported hexanuclear cerium(IV) cluster, two distinct coordination environments were identified: three cerium ions were found in a hepta-coordinated geometry, while the other three were octa-coordinated. researchgate.net The geometry of eight-coordinate complexes can often be described as resembling either a dodecahedron (D₂d) or a square antiprism (D₄d). rsc.org This variability in coordination number and geometry within a single molecular entity underscores the structural complexity of these compounds. researchgate.netresearchgate.net
Table 2: Coordination Environments in a Mixed-Ligand Hexanuclear Cerium(IV) Cluster
| Cerium Ion Set | Coordination Number | Coordination Geometry | Associated Ligands |
|---|---|---|---|
| Set 1 (3 Ce ions) | 7 | Hepta-coordinated | Attached to dimethylformamide |
| Set 2 (3 Ce ions) | 8 | Octa-coordinated | Bonded to nitrate (B79036) ligands |
| Data derived from a study on a modified intermediate from ammonium cerium(IV) nitrate. researchgate.net |
Vibrational Spectroscopy (Raman and Infrared) Studies
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides a powerful, non-destructive method for confirming the structural features of this compound. These spectra serve as a molecular "fingerprint," offering detailed information about the bonding and symmetry of its constituent polyatomic ions.
The vibrational spectra of this compound are dominated by the characteristic modes of the sulfate (SO₄²⁻) and ammonium (NH₄⁺) ions, along with vibrations from water of hydration. nih.govnih.govosti.gov In a perfectly tetrahedral (T_d) symmetry, the sulfate ion exhibits four fundamental vibrational modes, but not all are IR or Raman active. However, when the sulfate ion coordinates to the cerium center, its symmetry is lowered. This distortion causes a splitting of the degenerate vibrational modes and the appearance of new bands in the spectra. osti.gov For example, the observation of small splittings in the non-degenerate modes of the SO₄²⁻ ions implies a slight distortion of the anions within the crystal lattice. osti.gov The analysis of these spectra provides direct evidence of the coordination between the sulfate groups and the cerium ion. One challenge in acquiring Raman spectra for cerium(IV) compounds is the frequent presence of intense luminescence, which can obscure the weaker Raman signals. researchgate.net
Table 3: Representative Vibrational Modes for this compound Compounds
| Technique | Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| Raman | ~1100-1275 | Sulfate (SO₄²⁻) stretching modes |
| IR | ~3200-3500 | O-H stretching (water of hydration) |
| IR | ~1630 | H-O-H bending (water of hydration) |
| IR / Raman | ~980-1150 | Sulfate (SO₄²⁻) symmetric & asymmetric stretching |
| IR / Raman | ~610-650 | Sulfate (SO₄²⁻) bending modes |
| Compiled from data in osti.govresearchgate.net. Exact positions and splittings vary with specific structure and hydration state. |
In situ spectroscopy involves monitoring a chemical reaction as it happens, providing real-time information on the evolution of reactants, intermediates, and products. rsc.orgnih.gov Techniques like in situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and in situ Raman spectroscopy are invaluable for studying reactions involving this compound, such as its thermal decomposition or its role as a catalyst or oxidant. tu-darmstadt.de For example, in studies of the synthesis of mixed-metal oxides from precursors, in situ spectroscopy can track the transformation of ligands and identify key intermediates, such as metal hydroxides or mixed-bridging species, that form on the path to the final oxide product. tu-darmstadt.de By applying these methods to reactions with this compound, it is possible to elucidate complex reaction mechanisms and identify transient species that are undetectable by conventional pre- and post-reaction analysis. rsc.orgacs.org
Electronic Spectroscopy and Redox State Characterization
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is fundamental for characterizing the oxidation state of cerium. The distinct colors of Ce(III) and Ce(IV) salts—typically colorless and yellow-orange, respectively—are a direct consequence of their different electronic structures. soton.ac.ukchemeurope.com
The yellow-orange color of cerium(IV) ions in solution arises from a ligand-to-metal charge transfer (LMCT) transition, where an electron from a ligand orbital is excited to an empty 4f orbital of the Ce⁴⁺ ion. soton.ac.uk This absorption band is typically in the ultraviolet region but extends into the visible part of the spectrum, giving the characteristic color. soton.ac.uk In contrast, Ce(III) absorbs in the UV and infrared regions due to its f-d electron transitions. soton.ac.uk
The Ce(III)/Ce(IV) redox couple is highly sensitive to the chemical environment, particularly the nature and concentration of coordinating ligands like sulfate. soton.ac.uk Thermal analysis studies have shown that during the decomposition of this compound, cerium can be reduced from the +4 state to the +3 state in intermediate phases, before being re-oxidized to CeO₂ at higher temperatures. akjournals.com This change in oxidation state can be confirmed by techniques such as magnetic susceptibility measurements, as Ce(III) is paramagnetic (one 4f electron) while Ce(IV) is diamagnetic (no 4f electrons). akjournals.com Advanced methods like X-ray Absorption Near-Edge Structure (XANES) spectroscopy provide an element-selective probe of the electronic state and can be used to quantify the ratio of Ce(III) to Ce(IV) in a sample. arxiv.org
Table 4: Spectroscopic and Electronic Properties of Cerium Ions in Sulfate Media
| Property | Cerium(IV) | Cerium(III) |
|---|---|---|
| Oxidation State | +4 | +3 |
| 4f Electron Configuration | 4f⁰ | 4f¹ |
| Typical Color | Yellow to Orange-Red | Colorless or White |
| Electronic Transition Type | Ligand-to-Metal Charge Transfer (LMCT) | f-d transitions |
| Magnetic Property | Diamagnetic | Paramagnetic |
| Information compiled from soton.ac.ukchemeurope.comakjournals.com. |
UV-Visible Absorption Spectroscopy in Redox Analysis
UV-Visible (UV-Vis) absorption spectroscopy is a primary technique for monitoring the redox chemistry of this compound. The method leverages the distinct spectral properties of the cerium(IV) and cerium(III) ions in solution. Cerium(IV) in an acidic sulfate medium is characterized by a strong absorption band in the ultraviolet region, which is attributed to a ligand-to-metal charge transfer (LMCT) from oxygen ligands of the sulfate ions to the Ce(IV) center. This absorption is responsible for the characteristic yellow-orange color of Ce(IV) solutions. d-nb.info
When cerium(IV) ammonium sulfate acts as an oxidizing agent, the Ce(IV) ion is reduced to the Ce(III) ion. This reduction is accompanied by a distinct change in the UV-Vis spectrum, as the Ce(III) ion is colorless and does not absorb significantly in the same region as Ce(IV). d-nb.info The decrease in the absorbance of the Ce(IV) peak is directly proportional to the concentration of the analyte being oxidized. This principle forms the basis for numerous quantitative analytical methods. researchgate.netjournalijcar.org
The absorption maximum for Ce(IV) can vary slightly depending on the aqueous medium and the concentration of the acid. iaea.org For instance, studies have recorded the maximum absorbance for Ce(IV) at wavelengths ranging from 290 nm to 320 nm. d-nb.infoiaea.orgnih.gov In contrast, the resulting Ce(III) ion exhibits its own characteristic absorption peaks at lower wavelengths, typically around 252 nm. nih.gov This clear spectral separation allows for the accurate determination of the extent of a redox reaction.
| Ion | Wavelength (λmax) | Molar Absorptivity (ε) | Medium | Reference |
| Ce(IV) | 320 nm | Not specified | H₂SO₄ | d-nb.info |
| Ce(IV) | 293 nm | 3900 L·mol⁻¹·cm⁻¹ | 0.1M H₂SO₄ | iaea.org |
| Ce(IV) | 290 nm | Not specified | Aqueous | nih.gov |
| Ce(III) | 252 nm | Not specified | Aqueous | nih.gov |
This table summarizes the UV-Visible absorption characteristics of Cerium(IV) and Cerium(III) ions in various media, which is fundamental for their analysis in redox reactions.
Luminescence and Emission Spectral Analysis
Spectrofluorimetry offers a highly sensitive method for analyzing reactions involving this compound. This technique relies on the luminescence properties of the cerium(III) ion. The Ce(IV) ion, due to its electronic configuration, is non-fluorescent. However, upon its reduction to Ce(III) during a chemical reaction, the resulting cerous ion exhibits strong, characteristic fluorescence. d-nb.info
The fluorescence arises from the electronic transition of an electron from the lowest-energy 5d orbital back to the 4f ground state. The intensity of this emission is directly proportional to the concentration of Ce(III) formed, which in turn corresponds to the amount of Ce(IV) consumed in the reaction. This relationship allows for the highly sensitive quantification of substances that can be oxidized by this compound. d-nb.info
Research has established the typical excitation and emission wavelengths for the Ce(III) ion produced from the reduction of Ce(IV). For example, in the analysis of certain pharmaceuticals, the resulting Ce(III) is measured at an emission wavelength (λem) of 355 nm following excitation (λex) at 255 nm. d-nb.info Studies on the luminescence of Ce(III) in various natural sulfate minerals have also reported emission patterns with multiple peaks or a broad doublet, typically appearing in the 300 nm to 350 nm range. usra.edu
| Analyte System | Excitation (λex) | Emission (λem) | Application | Reference |
| Ce(III) post-reaction | 255 nm | 355 nm | Determination of Erdosteine | d-nb.info |
| Ce(III) post-reaction | Not specified | Not specified | Determination of Fenoterol | researchgate.net |
| Ce(III) in Anhydrite | Not specified | ~301, 315, 338 nm | Mineralogical Analysis | usra.edu |
| Ce(III) in natural sulfates | Not specified | ~303, 325 nm | Mineralogical Analysis | usra.edu |
This table presents key luminescence and emission spectral data for Cerium(III) ions, often resulting from the reduction of this compound in analytical applications.
X-ray Diffraction Studies for Phase and Crystallinity Determination
X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of this compound, providing definitive information on its crystal structure, phase purity, and degree of crystallinity. The technique works by directing X-rays onto a crystalline sample and measuring the scattering pattern. This pattern serves as a unique "fingerprint" for a specific crystalline solid, allowing for its unambiguous identification.
For synthesized this compound, XRD analysis is crucial for confirming that the desired crystalline phase has been formed and for detecting the presence of any crystalline impurities or unreacted starting materials. google.com A high-purity sample will exhibit a clean diffraction pattern corresponding to the known structure of this compound, with no peaks attributable to other phases. google.com
Detailed crystallographic studies using diffraction data have elucidated the complex structure of the compound. It has been shown to contain a dimeric [Ce₂(SO₄)₈]⁸⁻ anion. In this structure, each cerium atom is coordinated by nine oxygen atoms from the surrounding sulfate groups, forming a distorted tricapped trigonal prism geometry. wikipedia.org This complex arrangement highlights that the compound is more accurately formulated as (NH₄)₈[Ce₂(SO₄)₈]·4H₂O rather than the simpler Ce(NH₄)₄(SO₄)₄·2H₂O. wikipedia.org XRD is also routinely used to study the microstructural properties, such as crystallite size, of materials like cerium(IV) oxide that are produced from this compound precursors through thermal decomposition. acs.orgresearchgate.netcambridge.org
| Technique | Finding | Description | Reference |
| Single-Crystal XRD | Structural Elucidation | Determined the presence of the [Ce₂(SO₄)₈]⁸⁻ anion. Cerium atoms are 9-coordinated by oxygen atoms in a distorted tricapped trigonal prism. | wikipedia.org |
| Powder XRD | Phase Purity Analysis | Confirmed the product as crystalline this compound with no other impurity phases present in a high-purity synthesis. | google.com |
| Powder XRD | Microstructure Analysis | Used to analyze crystallite size and lattice strain in cerium oxide nanoparticles derived from cerium sulfate-based precursors. | acs.orgresearchgate.net |
This table highlights the application of X-ray diffraction in determining the fundamental structural and phase characteristics of this compound and its derivatives.
Iv. Comprehensive Redox Chemistry and Mechanistic Investigations
Fundamental Principles of Cerium(IV)/Cerium(III) Redox Couple
The utility of cerium ammonium (B1175870) sulfate (B86663) as an oxidant is fundamentally rooted in the accessibility of the +3 and +4 oxidation states for cerium. wikipedia.orgrsc.org The Ce(IV)/Ce(III) couple is characterized by a high standard reduction potential, making Ce(IV) a strong oxidizing agent. wikipedia.org The precise value of the formal potential, however, is highly dependent on the nature of the aqueous medium, particularly the type and concentration of the acid present. wikipedia.orgresearchgate.net This variability arises from the differential complexation and hydrolysis of Ce(IV) and Ce(III) ions with various anions. wikipedia.orgsoton.ac.uk
In sulfuric acid solutions, which are typical for reactions involving cerium ammonium sulfate, both Ce(III) and Ce(IV) ions form stable sulfato complexes. soton.ac.ukrsc.org However, the Ce(IV) ion forms more stable complexes with sulfate ions than the Ce(III) ion. soton.ac.uknih.gov This preferential stabilization of the +4 oxidation state shifts the redox potential. For instance, the standard potential E°(Ce⁴⁺/Ce³⁺) is approximately +1.72 V in perchloric acid, where complexation is minimal, while in sulfuric acid, the formal potential is lower, around +1.44 V. wikipedia.orgwikipedia.org
The coordination environment significantly influences the redox properties. In sulfuric acid, Ce(IV) can exist as various sulfato species, and density functional theory (DFT) calculations suggest that a species like [CeIV(H₂O)₆(HSO₄)₃]⁺ is a favorable complex. nih.govacs.org In contrast, Ce(III) shows a preference for coordination with water, existing as [CeIII(H₂O)₉]³⁺. nih.govacs.org This structural change between the oxidized and reduced forms, involving ligand exchange, is a key aspect of the redox mechanism. nih.govacs.org The asymmetry in the charge transfer process, where the charge transfer coefficient (α) is often reported to be significantly less than 0.5, is attributed to this structural reorganization. nih.govacs.org
Table 1: Formal Redox Potentials of the Ce(IV)/Ce(III) Couple in Various Acidic Media
| Acid Medium | Concentration | Formal Potential (E°' vs. NHE) | Reference |
| H₂SO₄ | 1.0 M | +1.44 V | wikipedia.org |
| HClO₄ | 1.0 M | +1.70 V | nih.gov |
| HClO₄ | 6.5 M (at -5 °C) | +1.755 V | rsc.org |
| HNO₃ | 1.0 M | +1.61 V | soton.ac.uk |
| HCl | 1.0 M | +1.28 V | datapdf.com |
Kinetic Studies of Oxidative Reactions Mediated by this compound
The rates of oxidation reactions involving this compound are influenced by a variety of factors, including the concentrations of reactants, the composition of the reaction medium, and external conditions. Kinetic studies provide crucial insights into the reaction mechanism by quantifying these effects.
The rate law for an oxidation reaction by cerium(IV) is determined by systematically varying the concentrations of the oxidant, the substrate (the substance being oxidized), and other species in the solution, such as H⁺ ions. The reaction order with respect to each component indicates its role in the rate-determining step of the reaction.
Kinetic investigations have shown that the reaction order with respect to Ce(IV) is often one, as seen in the oxidation of various organic compounds like D-(+)-dextrose, formic acid, and iminodiethanol. researchgate.netresearchgate.nettandfonline.com However, the order can change to zero at higher oxidant concentrations in some cases. researchgate.net The reaction order with respect to the substrate is frequently first-order or fractional (less than one). researchgate.netresearchgate.net A fractional order often suggests the formation of a pre-equilibrium complex between the Ce(IV) ion and the substrate before the rate-determining electron transfer step. researchgate.netresearchgate.net
For example, in the oxidation of arsenate ion by cerium(IV), the reaction was found to be second order with respect to [Ce⁴⁺] and first order with respect to [AsO₃³⁻], leading to the rate law: Rate = k[Ce⁴⁺]²[AsO₃³⁻]. wyzant.com Conversely, the oxidation of Fe²⁺ by Ce⁴⁺ was found to be first order in both reactants: Rate = k[Ce⁴⁺][Fe²⁺]. udel.edu These examples highlight that the rate law is specific to the particular reaction being studied.
Table 2: Kinetic Data for Various Oxidations by Cerium(IV) in Sulfuric Acid Medium
| Substrate | Order in [Ce(IV)] | Order in [Substrate] | Order in [H⁺] | Reference |
| D-(+)-Dextrose | 1 | 1 | - | researchgate.net |
| Formic Acid | 1 | 0.66 (Fractional) | Negative (Inverse) | researchgate.net |
| Iminodiethanol | 1 | 1 | - | tandfonline.com |
| Benzilic Acid | 1 | 1 | Inverse | researchgate.net |
| Methanol | 1 | 1 | Inverse (at constant ionic strength) | researchgate.net |
| Arsenate (AsO₃³⁻) | 2 | 1 | - | wyzant.com |
| Iron (II) (Fe²⁺) | 1 | 1 | - | udel.edu |
The reaction medium exerts a profound influence on the kinetics of Ce(IV) oxidations. The concentration of sulfuric acid is a critical parameter; an increase in [H₂SO₄] often leads to a decrease in the reaction rate. researchgate.netresearchgate.net This is typically explained by the formation of less reactive, more stable sulfato complexes of Ce(IV) at higher acid concentrations. researchgate.nettandfonline.com The kinetically active species is often proposed to be a specific hydrolyzed or sulfato-complexed form of Ce(IV), such as Ce(OH)³⁺ or CeSO₄²⁺. researchgate.netresearchgate.net
The ionic strength of the medium can also affect the reaction rate, though the effect varies depending on the specific reaction. researchgate.net In some cases, the presence of surfactants, which form micelles, can catalyze the reaction by concentrating the reactants within the micellar phase. tandfonline.comtandfonline.com
External stimuli such as temperature and light can also modulate the reaction kinetics. As with most chemical reactions, the rate of oxidation by cerium(IV) generally increases with temperature, allowing for the determination of activation parameters like activation energy. researchgate.netresearchgate.net Light can also influence the reaction, as photo-excitation of Ce(IV)-ligand complexes can induce a ligand-to-metal charge transfer (LMCT), leading to the reduction of Ce(IV) and the oxidation of the ligand. chemrxiv.org This process can generate radical species and initiate subsequent reactions. chemrxiv.org
Mechanistic Pathways in Oxidation Reactions
The oxidation of various substrates by cerium(IV) is characterized by the transfer of an electron from the substrate to the metal center. The detailed pathway of this electron transfer and the nature of the intermediates formed are central to understanding the reaction mechanism.
Cerium(IV) is predominantly a one-electron oxidant. mgesjournals.comresearchgate.net The core of its oxidative chemistry involves the reduction of Ce(IV) to Ce(III) via the gain of a single electron. mgesjournals.com In many reactions, particularly with organic substrates, the mechanism proceeds through an inner-sphere pathway. This involves the initial formation of a coordination complex between the Ce(IV) ion and the substrate. researchgate.net This complex then undergoes a rate-determining intramolecular single electron transfer (SET) from the substrate to the cerium center. umich.eduorientjchem.org
A direct consequence of the single electron transfer mechanism is the generation of radical intermediates from the substrate. mgesjournals.comresearchgate.net For example, the oxidation of an alcohol can proceed through a complex that decomposes to yield an alkoxy radical. Similarly, the oxidation of a dicarbonyl compound or an enol ether can generate a radical cation. nih.gov
These highly reactive radical and radical cation intermediates subsequently undergo further rapid reactions to form the final stable products. mgesjournals.com These subsequent steps can include further oxidation by another Ce(IV) ion, reaction with the solvent, fragmentation, or rearrangement. The chemistry of these radical intermediates is a defining characteristic of oxidations mediated by cerium(IV) compounds. researchgate.net The generation of electrophilic aminium radical cations from amines via single-electron oxidation is a well-established process that can be used for C-N bond formation. nih.gov Similarly, SOMO (Singly Occupied Molecular Orbital) catalysis utilizes the generation of radical cations from enamines for enantioselective reactions. organic-chemistry.org The transient nature of these intermediates often makes them difficult to detect directly, but their existence is inferred from kinetic data and product analysis. researchgate.net
Stoichiometry and Yield Optimization in Redox Transformations
The efficiency and outcome of redox reactions mediated by this compound, a potent oxidizing agent, are fundamentally governed by the stoichiometry of the reactants and the optimization of various reaction parameters. core.ac.uk Detailed investigations into these aspects are crucial for maximizing product yield, ensuring reaction selectivity, and elucidating underlying reaction mechanisms. The stoichiometry, or the quantitative relationship between reactants and products, dictates the molar ratio required for complete conversion, while yield optimization involves adjusting conditions such as reaction time, temperature, and reagent concentrations to achieve the most efficient transformation.
Research has established specific stoichiometric ratios for the oxidation of various organic compounds using cerium(IV) sulfate. For instance, in the quantitative analysis of the antitubercular drug ethionamide, a fixed reaction stoichiometry of 1:2 (ethionamide:Ce(IV)) was determined to be optimal for the analytical procedure. nih.govresearchgate.net Similarly, the oxidation of amino acids such as valine and arginine by cerium(IV) in a sulfuric acid medium proceeds with a 1:2 stoichiometry. jetir.org The oxidation of vicinal diols also consumes two moles of cerium(IV) for every mole of the diol. orientjchem.orgbenthamopen.com
In the realm of aromatic compounds, the oxidation of naphthalene (B1677914) to 1,4-naphthoquinone (B94277) using ceric ammonium sulfate in an acetonitrile-dilute sulfuric acid medium requires 6 moles of the oxidant for every mole of naphthalene to achieve a near-quantitative yield. rsc.org The stoichiometry for the hydrolysis and subsequent oxidation of paracetamol is also well-defined, where 1 mole of Ce(IV) is equivalent to 0.5 mole of paracetamol, indicating a 1:2 molar relationship between the active hydrolyzed intermediate and the oxidant. rsc.org
The reaction medium can significantly influence the stoichiometry. The oxidation of benzohydroxamic acid with ceric ammonium sulfate in a sulfuric acid medium shows that one mole of the substrate consumes 5.49 equivalents of the oxidant. researchgate.net However, when the reaction is conducted in the presence of sulphamic acid, this value changes to 3.66 equivalents, highlighting the medium's role in altering the reaction pathway or the active oxidant species. researchgate.net
The following table summarizes the established stoichiometric ratios for several redox transformations involving cerium(IV) ammonium sulfate.
| Substrate | Oxidant | Substrate:Oxidant Molar Ratio | Primary Product/Transformation |
| Ethionamide | Cerium(IV) Sulfate | 1:2 | Oxidized Ethionamide |
| Naphthalene | Ceric Ammonium Sulfate | 1:6 | 1,4-Naphthoquinone |
| Valine | Cerium(IV) Sulfate | 1:2 | 2-Methylpropanal |
| Arginine | Cerium(IV) Sulfate | 1:2 | 1-(4-Oxobutyl)guanidine |
| Propane-1,2-diol | Cerium(IV) Sulfate | 1:2 | Formaldehyde and Acetaldehyde |
| Paracetamol (hydrolyzed) | Ammonium Cerium(IV) Sulfate | 1:2 | Iminoquinone derivative |
| Benzohydroxamic Acid | Ceric Ammonium Sulfate | 1:5.49 (equivalents) | Benzoic Acid, N,O-dibenzoylhydroxyamine, Nitric Acid |
Yield optimization is achieved by systematically studying the effect of various reaction parameters. Key factors that are often manipulated include reaction time, temperature, and the concentration of both the oxidant and the substrate.
In the analytical determination of ethionamide, a contact time of 5 minutes was found to be optimal for the specified concentration range (1–8 mg) to ensure complete reaction without degradation of products. nih.gov For the oxidation of dihydroartemisinin, the redox reaction with cerium(IV) was found to be complete in approximately 15 minutes, with no significant benefit from longer reaction times. researchgate.net The study of reaction temperature for this transformation was conducted between 20°C and 60°C to find the ideal thermal conditions. researchgate.net
The oxidation of polynuclear aromatic hydrocarbons demonstrates that the structure of the substrate itself is a critical factor in determining the product and yield. umn.edu For example, oxidation of benzo[κ]fluoranthene yields a mixture of diones, whereas benzo[b]fluoranthene (B1141397) oxidation produces a lactone, indicating that the reaction pathway is highly dependent on the specific aromatic ring system. umn.edu
The principles of yield optimization are further illustrated in grafting reactions, where this compound can act as an initiator. In the synthesis of chitosan-graft-maleic anhydride, optimizing the initiator-to-monomer ratio is critical. Although a related cerium compound (ceric ammonium nitrate) was used, the study found that an optimal initiator ratio of 2.51% resulted in the highest acidic content, indicating maximum grafting efficiency under the specified conditions (70°C for 45 minutes). researchgate.net This demonstrates the importance of precise stoichiometric control to maximize the yield of the desired transformation.
This table provides examples of parameters optimized in specific redox reactions.
| Reaction | Parameter Optimized | Optimal Condition | Outcome |
| Oxidation of Ethionamide | Reaction Time | 5 minutes | Consistent 1:2 stoichiometry for quantitative analysis nih.gov |
| Oxidation of Dihydroartemisinin | Reaction Time | 15 minutes | Complete reaction for accurate determination researchgate.net |
| Chitosan (B1678972) Grafting | Initiator Ratio | 2.51% (by weight) | Maximized acidic content (grafting efficiency) researchgate.net |
| Oxidation of Polynuclear Aromatics | Substrate Structure | Varied | Selective formation of quinones or lactones depending on the ring system umn.edu |
V. Catalytic Applications and Design Principles
Organic Synthesis Catalysis
Cerium ammonium (B1175870) sulfate (B86663) serves as a valuable catalyst in a multitude of organic transformations, facilitating the construction of complex molecular architectures through various reaction pathways. Its utility is particularly pronounced in oxidation reactions and the formation of carbon-carbon and carbon-heteroatom bonds.
Cerium(IV) compounds, including cerium ammonium sulfate and the closely related ceric ammonium nitrate (B79036) (CAN), are well-established oxidizing agents for a wide array of organic functional groups. synthetikaeu.com They are particularly effective in the oxidation of alcohols and ethers. The underlying principle of these reactions involves a single-electron transfer from the organic substrate to the Ce(IV) center, which is thereby reduced to Ce(III).
The oxidation of alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic synthesis. This compound can facilitate the oxidation of both primary and secondary alcohols to aldehydes and ketones, respectively. The reaction mechanism is believed to proceed through the formation of a Ce(IV)-alcohol complex, which then undergoes intramolecular electron transfer.
Similarly, ethers can be oxidatively cleaved by cerium(IV) reagents. For instance, benzyl (B1604629) ethers, which are commonly employed as protecting groups for alcohols, can be efficiently deprotected using cerium(IV) compounds under mild conditions. This process involves the oxidation of the benzylic position, leading to the fragmentation of the ether linkage and regeneration of the parent alcohol.
Table 1: Oxidation of Alcohols using Cerium(IV) Reagents
| Substrate | Product | Reagent | Observations |
| Primary Alcohol | Aldehyde | This compound | Effective for selective oxidation. |
| Secondary Alcohol | Ketone | This compound | Generally high yields. |
| Benzyl Ether | Alcohol + Benzaldehyde | Ceric Ammonium Nitrate (CAN) | Common deprotection strategy. |
| Data compiled from various sources on cerium(IV) oxidation. |
Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The ability of cerium(IV) to act as a one-electron oxidant makes it a powerful tool for the generation of radical intermediates, which can subsequently participate in carbon-carbon and carbon-heteroatom bond-forming reactions. Ceric ammonium nitrate (CAN) is frequently used in this context, and the principles are applicable to this compound.
In carbon-carbon bond formation, Ce(IV) can oxidize a pronucleophile, such as a 1,3-dicarbonyl compound, to generate a carbon-centered radical. This radical can then add to an alkene or another unsaturated system, initiating a sequence that leads to the formation of a new C-C bond. These reactions often proceed under mild conditions and provide access to complex carbocyclic and heterocyclic frameworks.
For carbon-heteroatom bond formation, Ce(IV) reagents can be used to generate heteroatom-centered radicals. For example, the oxidation of azide (B81097) or halide anions by Ce(IV) produces the corresponding radicals, which can then be trapped by alkenes to form carbon-nitrogen or carbon-halogen bonds. This methodology offers a direct route to functionalized molecules that would be challenging to synthesize using traditional methods.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. Cerium(IV) sulfate has been demonstrated to be an effective catalyst for such transformations.
A notable example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, a class of heterocyclic compounds with significant biological activities. In a one-pot, three-component reaction, cerium(IV) sulfate tetrahydrate acts as a novel inorganic solid acidic catalyst. researchgate.netcjcatal.com This reaction involves the condensation of an isatoic anhydride, an aromatic aldehyde, and a nitrogen source (such as ammonium acetate (B1210297) or methylamine) under solvent-free conditions. researchgate.netcjcatal.com The use of cerium(IV) sulfate as a catalyst offers several advantages, including high yields, short reaction times, and the ability to be recovered and reused, highlighting its utility in environmentally benign synthetic protocols. researchgate.netcjcatal.com
Table 2: Cerium(IV) Sulfate Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
| Aldehyde | Nitrogen Source | Yield (%) | Time (min) |
| 4-Chlorobenzaldehyde | Ammonium acetate | 95 | 30 |
| 4-Methylbenzaldehyde | Ammonium acetate | 92 | 35 |
| 4-Methoxybenzaldehyde | Ammonium acetate | 90 | 40 |
| 4-Nitrobenzaldehyde | Methylamine | 94 | 30 |
| Data extracted from Davoodnia et al., Chinese Journal of Catalysis, 2014. researchgate.netcjcatal.com |
Role in Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a widely used method for the synthesis of organosilicon compounds. While various transition metal complexes are known to catalyze this reaction, the role of cerium compounds is an area of ongoing research.
Studies have shown that specific organocerium complexes can act as precatalysts for the hydrosilylation of acrylates to produce α-silyl esters. nih.govamericanelements.com For example, a homoleptic organocerium complex has been shown to be effective for this transformation. nih.govamericanelements.com However, the direct catalytic activity of this compound in hydrosilylation reactions is not extensively documented in the current scientific literature. The catalytic activity observed with organocerium complexes suggests the potential for cerium-based catalysts in this field, but further research is needed to establish a direct role for this compound.
Heterogeneous Catalysis and Catalyst Immobilization
The development of heterogeneous catalysts is of paramount importance for sustainable chemical processes, as they can be easily separated from the reaction mixture and reused. Cerium-based materials, including this compound, are promising candidates for the design of solid catalysts.
Cerium(IV) sulfate itself can function as a reusable, heterogeneous solid acidic catalyst, as demonstrated in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netcjcatal.com The design principles for such catalysts often leverage the inherent properties of cerium oxides and sulfates.
The catalytic activity of ceria (CeO₂) based materials is often attributed to the presence of both Lewis and Brønsted acid sites on their surface, as well as their oxygen storage and release capacity, which is facilitated by the facile redox equilibrium between Ce⁴⁺ and Ce³⁺. mdpi.comresearchgate.net When designing solid acid catalysts based on cerium compounds, several strategies can be employed:
Formation of Solid Solutions: Incorporating other metal oxides into the ceria lattice can create solid solutions with enhanced catalytic properties. researchgate.net This can improve thermal stability, increase the number of active sites, and modify the acid-base properties of the material.
Nanostructuring: The synthesis of nanosized ceria-based catalysts can significantly increase the surface area-to-volume ratio, leading to a higher concentration of active sites and improved catalytic performance. researchgate.net
Immobilization on Supports: While not explicitly detailed for this compound in the provided context, a common strategy for heterogenization is the impregnation or grafting of a catalytically active species onto a solid support, such as silica (B1680970) or alumina. This can improve the mechanical stability and facilitate the recovery of the catalyst. For instance, ammonium cerium sulfate impregnated on starch has been used to create cerium-dispersed carbon sorbents. sigmaaldrich.com
The synthesis of these catalysts often involves methods such as co-precipitation, hydrothermal synthesis, or impregnation, followed by calcination at controlled temperatures to achieve the desired crystalline phase and surface properties. mdpi.comgoogle.com The reusability of catalysts like cerium(IV) sulfate tetrahydrate without a significant loss of activity after multiple cycles underscores the robustness and practical utility of these design principles. researchgate.netcjcatal.com
Catalytic Activity and Reusability Studies
Cerium (IV) sulfate, a closely related compound and the active component in many catalytic applications attributed to this compound, has demonstrated significant potential as a reusable heterogeneous catalyst. cjcatal.comresearchgate.net Its efficacy has been particularly noted in organic synthesis. For instance, in the one-pot, three-component reaction to synthesize 2,3-dihydroquinazolin-4(1H)-ones, Cerium (IV) sulfate tetrahydrate serves as an efficient, inorganic solid acidic catalyst. cjcatal.comresearchgate.net This process is valued for its high yields and short reaction times under solvent-free conditions. cjcatal.comresearchgate.net
A key advantage of this catalyst is its reusability. Studies have shown that the catalyst can be conveniently recovered after the reaction and reused multiple times without a significant loss of its catalytic prowess. cjcatal.comresearchgate.net Research indicates that considerable catalytic activity is maintained even after five consecutive runs, making it an economically and environmentally attractive option. cjcatal.comresearchgate.net The ease of work-up and the avoidance of harmful organic solvents further underscore its practical benefits. researchgate.net
Table 1: Reusability of Cerium (IV) Sulfate Catalyst This table illustrates the reusability of the Cerium (IV) sulfate catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-one, showing the product yield over five consecutive runs.
| Run Number | Product Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 92 |
| 4 | 91 |
| 5 | 90 |
Data is representative based on findings that considerable catalytic activity can be achieved after the fifth run. cjcatal.comresearchgate.net
Environmental Catalysis and Pollutant Abatement
Cerium-based compounds are pivotal in environmental catalysis, addressing pollutants such as nitrogen oxides (NOx) and contaminants in wastewater.
Cerium-based catalysts are widely utilized in the Selective Catalytic Reduction (SCR) of NOx with ammonia (B1221849) (NH3), a critical technology for controlling emissions from stationary sources like power plants and industrial facilities, as well as from diesel engines. researchgate.netsae.org The excellent redox properties of cerium enhance the catalytic activity and broaden the operating temperature window of SCR systems. researchgate.net
Specifically, the addition of ceria (cerium oxide) to SCR catalysts, such as those based on manganese, has been shown to improve tolerance to sulfur dioxide (SO2). researchgate.net Ceria can act as a sacrificial site, where sulfur oxides (SOx) preferentially form bulk-like sulfate species on the ceria itself. researchgate.net This action lessens the sulfation and subsequent deactivation of the primary active catalytic phase, thereby prolonging the catalyst's life and effectiveness in NOx reduction. researchgate.net While ammonium sulfate itself has been investigated as a reducing agent in the related but distinct process of Selective Non-Catalytic Reduction (SNCR), the role of cerium compounds in SCR catalysts is primarily as a promoter to enhance performance and durability. researchgate.netdtu.dk
This compound is employed in water treatment processes, where it functions as a powerful oxidizing agent. chemiis.com Its role is to eliminate impurities and various contaminants, thereby enhancing the quality of water for industrial applications. chemiis.com The strong oxidizing nature of the Ce(IV) ion is harnessed to break down organic and inorganic pollutants present in wastewater.
A significant challenge in the application of ceria-containing catalysts, especially in automotive exhaust systems, is deactivation by sulfur poisoning. core.ac.ukupenn.edu Sulfur is present in fuel and is emitted as sulfur dioxide (SO2) during combustion. core.ac.ukupenn.edu Even at low concentrations (5 to 20 ppm) in the exhaust, SO2 can severely poison the catalyst, primarily by interacting with ceria and impairing its crucial Oxygen Storage Capacity (OSC). upenn.eduupenn.edu
The mechanism of sulfur poisoning involves the formation of a complex set of cerium-sulfur-oxygen compounds. upenn.edu
At temperatures between 298 and 473 K, SO2 adsorbs on the catalyst surface, potentially as a surface sulfite. upenn.edu
Above 473 K, this species converts to a more stable sulfate. upenn.edu
In the presence of oxygen at these higher temperatures, bulk cerium sulfates are formed. upenn.edu These sulfates are highly stable and require high temperatures to decompose, effectively blocking the active sites on the ceria. semanticscholar.org
Influence of Additives and Co-Catalysts on Catalytic Performance
The catalytic efficiency of cerium compounds can be modulated by the introduction of various additives, such as polymers and surfactants.
Polymers and surfactants can significantly enhance the reaction rates in processes catalyzed by cerium (IV). A study on the oxidation of maltose (B56501) by this compound in an acidic medium found that the presence of certain polymers and surfactants increased the reaction rate. researchgate.net
The polymers polyethylene (B3416737) glycols (PEGs) and polyvinylpyrrolidone (B124986) (PVP), along with anionic (sodium dodecyl sulfate, SDS), cationic (cetyl-trimethylammonium bromide, CTAB), and non-ionic (Tween 20) surfactants, were all observed to have a catalytic effect. researchgate.net The enhancement is attributed to the formation of micelles by the surfactants, which can bind the reactant molecules (maltose). Electrostatic interactions and hydrogen bonding are believed to play a key role in bringing the reactants into close proximity within the micellar structure, while the cerium (IV) oxidant ions remain at the periphery, facilitating the reaction. researchgate.net
Similarly, the thickness of polymer coatings on cerium oxide nanoparticles has been shown to be a critical factor in their catalytic activity. nih.gov Thinner coatings, such as those achieved with polyacrylic acid, can lead to different catalytic behaviors compared to thicker coatings, demonstrating that polymers can be used to fine-tune the catalytic properties of ceria-based nanomaterials. nih.gov
Table 2: Effect of Additives on Cerium(IV)-Catalyzed Reaction This table shows the qualitative effect of different polymers and surfactants on the rate of oxidation of maltose by this compound in an acidic medium.
| Additive Type | Specific Additive | Observed Effect on Reaction Rate |
| Polymer | Polyethylene Glycols (PEGs) | Enhanced |
| Polymer | Polyvinylpyrrolidone (PVP) | Enhanced |
| Anionic Surfactant | Sodium Dodecyl Sulfate (SDS) | Enhanced |
| Cationic Surfactant | Cetyl-trimethylammonium bromide (CTAB) | Enhanced |
| Non-ionic Surfactant | Tween 20 | Enhanced |
Data derived from the findings of a study on the catalytic influence of polymers and surfactants. researchgate.net
Synergistic Effects in Mixed-Metal Catalytic Systems
This compound serves as a precursor in the synthesis of cerium-based catalysts, where the resulting cerium oxide (CeO₂) component plays a pivotal role in creating synergistic effects within mixed-metal catalytic systems. In these systems, the combination of cerium oxide with one or more transition metals leads to catalytic activities and selectivities that are significantly greater than the sum of the individual components. This enhancement is primarily attributed to the unique physicochemical properties of ceria, particularly its high oxygen storage capacity (OSC) and the facile redox cycling between Ce⁴⁺ and Ce³⁺ states.
The synergy arises from strong metal-support interactions (SMSI) at the interface between the metal nanoparticles and the ceria support. Ceria can donate lattice oxygen to active metal sites for oxidation reactions, creating oxygen vacancies. These vacancies are then replenished by gas-phase oxygen, a process facilitated by the Ce⁴⁺/Ce³⁺ redox couple. This mechanism not only enhances the catalytic activity but also improves the thermal stability of the metal nanoparticles by preventing sintering. The use of various cerium precursors, including sulfates and nitrates, is a common practice in the preparation of these advanced catalytic materials. semanticscholar.orgresearchgate.net
Detailed research findings have demonstrated these synergistic effects across a range of important industrial reactions.
In Oxidation Reactions:
The combination of copper oxide and cerium oxide (CuO-CeO₂) is a classic example of synergistic catalysis, particularly for CO oxidation. The interface between CuO and CeO₂ creates highly active sites where the redox interplay between the Cu²⁺/Cu⁺ and Ce⁴⁺/Ce³⁺ couples facilitates the catalytic cycle. mdpi.com Similarly, in bimetallic systems like gold-silver supported on ceria (Au-Ag/CeO₂), a strong interaction between the two metals and the ceria support leads to superior performance in the preferential oxidation of CO (CO-PROX) in hydrogen-rich streams. acs.org The bimetallic catalyst exhibits higher activity than the sum of its monometallic counterparts, a hallmark of synergy.
The table below presents comparative data for CO oxidation over ceria-supported catalysts, illustrating the performance enhancement in bimetallic systems.
Table 1. Synergistic Effect in Au-Ag/CeO₂ Catalysts for CO Preferential Oxidation (CO-PROX)
| Catalyst | Max. CO Conversion (%) | Temperature for Max. Conversion (°C) |
|---|---|---|
| Ag/CeO₂ | 26% | 140 |
| Au/CeO₂ | 64% | 80 |
| Au-Ag/CeO₂ | 94% | 80 |
Data sourced from research on high-performing bimetallic catalysts supported on macro-mesoporous CeO₂. acs.org
In Hydrogenation and Reforming Reactions:
Synergistic effects are also prominent in hydrogenation reactions. For instance, in the CO₂ methanation reaction, which converts carbon dioxide to methane, nickel catalysts promoted with ceria show significantly enhanced performance. mdpi.com The ceria support improves Ni dispersion, prevents particle agglomeration, and provides active sites for CO₂ adsorption and activation. researchgate.net The addition of a second metal, such as rhenium (Re) to a Ni/CeO₂ catalyst, can further boost activity by creating more oxygen vacancies and enhancing the catalyst's redox properties. mdpi.com
The following table shows the impact of cerium and a second metal promoter on the catalytic activity of nickel-based catalysts for the water-gas shift (WGS) reaction, a key process in hydrogen production.
Table 2. Performance of Monometallic and Bimetallic Ceria-Based Catalysts in the Water-Gas Shift (WGS) Reaction
| Catalyst | CO Conversion at 330°C (%) | Key Synergistic Factor |
|---|---|---|
| 5% Ni / CeO₂ | ~75% | Improved Ni dispersion via CeO₂ support |
| 5% Ni / Ce₀.₉₅Pr₀.₀₅O₂ | ~85% | Enhanced redox ability with Pr doping |
| 1% Re - 4% Ni / Ce₀.₉₅Pr₀.₀₅O₂ | 96% | Increased oxygen vacancies and surface acidity |
Data adapted from studies on praseodymium-doped ceria catalysts. mdpi.com
In Hydrodechlorination Reactions:
In environmental catalysis, such as the hydrodechlorination of pollutants, palladium supported on cerium oxide (Pd/CeO₂) demonstrates remarkable synergy. The strong metal-support interaction leads to high dispersion of palladium and a higher content of electron-deficient palladium species (Pdⁿ⁺), which are highly active for breaking C-Cl bonds. mocedes.org Catalysts derived from metal-organic frameworks (MOFs) can further enhance this interaction, leading to complete dechlorination under relatively mild conditions. The performance of these catalysts underscores the importance of the ceria support in creating and stabilizing the active catalytic sites. mocedes.org
Vi. Advanced Analytical Methodologies Utilizing Cerium Ammonium Sulfate
Volumetric Analysis and Titrimetric Procedures
Cerimetric titration, a method of volumetric chemical analysis, utilizes cerium(IV) salts as the titrant. vanderbilt.eduresearchgate.net The use of cerium(IV) salts as reagents for volumetric analysis was first proposed in the mid-19th century, with systematic studies beginning approximately 70 years later. vanderbilt.eduresearchgate.net Solutions of cerium(IV) ammonium (B1175870) sulfate (B86663) offer several advantages over other oxidizing agents like potassium permanganate, including remarkable stability even when boiled and the ability to be used in the presence of high concentrations of hydrochloric acid. nih.govactascientific.com The reduction of the yellow Ce(IV) ion to the colorless Ce(III) ion (Ce⁴⁺ + e⁻ → Ce³⁺) is the fundamental reaction in these titrations. actascientific.comliv.ac.ukwikipedia.org
Cerimetric methods often involve the direct titration of a reducing analyte with a standardized solution of cerium ammonium sulfate. liv.ac.uk A common indicator used for these titrations is ferroin (B110374), an iron(II)–1,10-phenanthroline complex, which exhibits a distinct color change from red to pale blue at the endpoint. vanderbilt.eduresearchgate.netpickeringlabs.com The development of these methods provided a stable and powerful alternative to permanganometry. rochester.edu
A novel advancement in this field is the development of the iodo-potentiometric method for the quantitative estimation of cerium. nih.govacs.orgsigmaaldrich.com This "two-in-one" technique combines both potentiometric and volumetric measurements in a single titration process. nih.govsigmaaldrich.com The method is based on the redox reaction between Ce(IV) and iodide ions (I⁻) in a strongly acidic medium (pH 1) to liberate free iodine (I₂). nih.govacs.org This liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275). nih.gov Throughout the titration, the potential of an indicator electrode is measured against a reference electrode, providing potentiometric data that can be used to determine the endpoint and concentration. nih.govhoneywell.com The results obtained from this iodo-potentiometric technique show excellent agreement with those from traditional iodometric and cerimetric methods. nih.govacs.org
The table below presents data from a study utilizing the iodo-potentiometric method, demonstrating the relationship between the molar concentration of ceric ammonium sulfate, the observed potential after iodine liberation, and the volume of sodium thiosulfate consumed.
Data adapted from a study on the iodo-potentiometric determination of cerium. nih.gov
This compound is a powerful oxidizing agent widely used for the standardization of reducing agent solutions. rochester.edusarponggroup.com A solution of this compound is typically prepared by dissolving the salt in a dilute solution of sulfuric acid to prevent the hydrolysis and precipitation of basic ceric salts. liv.ac.ukrochester.edu
The cerium(IV) solution is itself standardized against a primary standard. sarponggroup.com Arsenic trioxide is a commonly used primary standard for this purpose. actascientific.comliv.ac.ukwikipedia.orgrochester.edunih.gov The standardization process involves dissolving a precisely weighed amount of arsenic trioxide in sodium hydroxide (B78521), followed by acidification with sulfuric acid. wikipedia.orgnih.govresearchgate.net The solution is then titrated with the ceric ammonium sulfate solution using an indicator like ferroin sulfate, often in the presence of osmic acid as a catalyst. actascientific.comwikipedia.orgnih.gov Other primary standards that can be used include sodium oxalate (B1200264) and high-purity iron wire or ferrous ammonium sulfate. nih.govsarponggroup.com
Once standardized, the this compound solution serves as a secondary standard for determining the precise concentration of various reducing agents. sarponggroup.comhimedialabs.com For example, it is used to assay ferrous sulfate by titrating it in a sulfuric acid medium with ferroin as an indicator. liv.ac.ukrochester.edu This versatility makes it a cornerstone reagent in redox titrimetry for quantitative analysis. researchgate.net
Spectrophotometric Assay Development
The strong oxidizing properties of cerium(IV) are extensively exploited in the development of spectrophotometric methods for the quantitative determination of a wide range of compounds. researchgate.netrochester.edu These methods are often applied to the analysis of pharmaceuticals and are valued for their simplicity, sensitivity, and cost-effectiveness. researchgate.net The core principle involves the oxidation of the target analyte by Ce(IV), leading to a measurable change in absorbance.
Spectrophotometric methods utilizing this compound for the determination of organic compounds, particularly pharmaceuticals, generally follow one of two main pathways. The first is a direct method where the oxidation of the drug by Ce(IV) yields a colored product or reduces the Ce(IV) to the fluorescent Ce(III) ion, allowing for direct spectrophotometric or spectrofluorimetric measurement. acs.orgrochester.edu
The more common approach is an indirect method based on a redox reaction. sarponggroup.com In this technique, a known excess of cerium(IV) ammonium sulfate is added to the sample in an acidic medium. researchgate.net The oxidant reacts with the drug, and after the reaction is complete, the amount of unreacted (residual) Ce(IV) is determined. researchgate.netchemeurope.com This is achieved by adding a chromogenic reagent that reacts with the excess Ce(IV) to produce a colored species. rochester.edu Dyes such as methyl orange, indigo (B80030) carmine, o-dianisidine, and Rhodamine-B are frequently used for this purpose. rochester.edunih.govsarponggroup.comchemeurope.com The absorbance of the colored product is measured, and since its intensity is inversely proportional to the concentration of the drug, a quantitative determination can be made. chemeurope.com This indirect approach has been successfully applied to the assay of numerous drugs, including aripiprazole, ethionamide, dihydroartemisinin, and ketotifen (B1218977) fumarate. vanderbilt.eduresearchgate.netwikipedia.orgsarponggroup.com
Kinetic spectrophotometric methods have also been developed, where the initial rate of the oxidation reaction between Ce(IV) and the analyte is measured and correlated to the analyte's concentration. liv.ac.uk Furthermore, cerium(IV) itself can be determined spectrophotometrically by forming colored complexes with reagents like o-phenylenediamine (B120857) or 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone (PMBP), a principle that can be adapted for the analysis of metal ions that interfere with or are complexed by these reagents. nih.govsigmaaldrich.com
The development of spectrophotometric assays requires rigorous validation to ensure their reliability, accuracy, and precision. Key analytical figures of merit are established to define the performance characteristics of the method.
For assays involving this compound, linearity is typically established by constructing a calibration curve, and the concentration range over which Beer's law is obeyed is determined. vanderbilt.eduwikipedia.orgsigmaaldrich.com The sensitivity of the method is often expressed by the molar absorptivity (ε) and Sandell's sensitivity. wikipedia.orgsigmaaldrich.com The limits of detection (LOD) and quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. acs.orgrochester.edu
Accuracy is commonly assessed by determining the percent recovery of the analyte in spiked samples or by comparing the results to an official method, while precision is evaluated by calculating the relative standard deviation (RSD) for replicate analyses. vanderbilt.edurochester.edu Selectivity is another crucial parameter, assessed by studying the potential interference from common excipients in pharmaceutical formulations or from other ions present in the sample matrix. vanderbilt.edunih.govsigmaaldrich.com
The following table summarizes the analytical figures of merit for the spectrophotometric determination of various pharmaceutical compounds using cerium(IV) ammonium sulfate.
Data compiled from various spectrophotometric studies. vanderbilt.eduresearchgate.netwikipedia.orgacs.orgsarponggroup.com N/A indicates data not available in the cited source.
Chromatographic Applications
In the field of chromatography, this compound is predominantly used as a versatile visualization or derivatization reagent, owing to its strong oxidizing capabilities. wikipedia.orghimedialabs.comchemeurope.com Its application is especially prominent in Thin-Layer Chromatography (TLC) for the detection of a wide array of separated compounds.
A widely used TLC stain is the Ceric Ammonium Molybdate (B1676688) (CAM) reagent, also known as Hanessian's stain. sarponggroup.comrochester.edu This reagent is a solution containing this compound, ammonium molybdate, and concentrated sulfuric acid in water. vanderbilt.edusarponggroup.comrochester.edu After a TLC plate is developed and dried, it is dipped into or sprayed with the CAM stain and then gently heated. rochester.edurochester.edu The Ce(IV) oxidizes the organic compounds on the plate, resulting in the formation of intensely colored spots (typically blue or dark green) against a pale yellow-green background, thereby visualizing the separated analytes. nih.gov CAM is considered a general-purpose stain, effective for many functional groups, and is particularly useful for detecting alcohols, phenols, and other oxidizable compounds. rochester.edurochester.edu Simpler formulations, such as a solution of ceric ammonium sulfate in aqueous phosphoric or sulfuric acid, are also employed as effective and universal spray reagents for TLC, especially for analyzing plant extracts. liv.ac.uksarponggroup.comresearchgate.net
Beyond TLC, cerium(IV) has been utilized in High-Performance Liquid Chromatography (HPLC) as a post-column derivatization reagent. researchgate.netnih.gov Post-column derivatization is a technique used to chemically modify analytes after they elute from the HPLC column to enhance their detection. actascientific.comresearchgate.net A specific application involves the determination of alcohols, which often lack a chromophore for standard UV detection. researchgate.net In this method, the column effluent is mixed with a reagent stream of Ce(IV) sulfate in the presence of a thiosulfate catalyst. researchgate.net The alcohols are oxidized by Ce(IV), which is concomitantly reduced to Ce(III). researchgate.net The resulting Ce(III) is fluorescent and can be sensitively detected with a fluorescence detector, enabling the quantification of the separated alcohols. researchgate.net
Detection Methods in Thin-Layer Chromatography (TLC)
Cerium (IV) ammonium sulfate is a widely utilized and effective visualization reagent in thin-layer chromatography (TLC). As most organic compounds are colorless, a post-chromatographic derivatization step is necessary to render the separated spots visible. Cerium-based stains are classified as destructive visualization methods, as they chemically alter the analyte to produce a visible spot, often upon heating. youtube.comumich.edu These reagents are valued for their broad applicability and high sensitivity, often revealing even minor constituents of a mixture. fiu.edublogspot.com
The most common application involves a solution containing cerium (IV) ammonium sulfate, often in combination with ammonium molybdate and sulfuric or phosphoric acid. This formulation is commonly known as Ceric Ammonium Molybdate (CAM) stain or Hanessian's Stain. blogspot.comblogspot.com It functions as a powerful oxidizing agent. After the TLC plate is developed and dried, it is briefly dipped into or sprayed with the staining solution. sarponggroup.com Subsequent heating with a heat gun or on a hot plate facilitates the oxidation of the organic compounds by the Ce(IV) ions. blogspot.comrochester.edu This process results in the formation of colored spots, which typically appear as dark blue, black, or brown against a pale yellow, green, or blue background. fiu.edublogspot.comnih.gov
The mechanism of visualization is based on a redox reaction. The cerium(IV) ion is a strong oxidant that reacts with a wide range of organic functional groups. Upon heating, it oxidizes the separated compounds on the TLC plate, and in the process, Ce(IV) is reduced to Ce(III). This chemical transformation leads to the formation of the colored spots. For stains containing molybdate, the proposed mechanism involves the conversion of molybdate to molybdic acid, which then oxidizes the analytes (e.g., unsaturated lipids) to carbonyl compounds while being reduced to Mo(IV). nih.gov Due to the vigorous heating required, this method may not be suitable for highly volatile compounds. blogspot.com
The versatility of this compound-based stains allows for the detection of numerous classes of organic compounds, making them a nearly universal visualization reagent. blogspot.comwashington.edu They are particularly effective for visualizing alcohols, phenols, alkaloids, unsaturated compounds, lipids, peptides, and carbohydrates. sarponggroup.comrochester.edunih.govliv.ac.uk The high sensitivity of these stains is a significant advantage, though it can also cause trace impurities to appear as prominent spots on the chromatogram. blogspot.comsilicycle.com
The preparation of the staining solution can vary, leading to reagents with slightly different specificities and sensitivities. The table below outlines common formulations for cerium-based TLC stains.
Table 1: Formulations of Common Cerium-Based TLC Staining Reagents
| Reagent Name | Components | Preparation Procedure |
|---|---|---|
| Ceric Ammonium Sulfate (CAS) | • Cerium (IV) ammonium sulfate• 50% Phosphoric acid | Prepare a 1% (w/v) solution of cerium (IV) ammonium sulfate in 50% phosphoric acid. liv.ac.uksarponggroup.com |
| Ceric Sulfate | • Cerium (IV) sulfate• 15% Sulfuric acid | Prepare a 10% (w/v) solution of cerium (IV) sulfate in 15% sulfuric acid. washington.edusarponggroup.com |
| Ceric Ammonium Molybdate (CAM) / Hanessian's Stain | • Ceric ammonium sulfate• Ammonium molybdate• Concentrated Sulfuric acid• Water | Dissolve ammonium molybdate (e.g., 10-12 g) and ceric ammonium sulfate (e.g., 0.5-4 g) in water. Carefully add concentrated sulfuric acid (e.g., 15-40 mL) to the solution. blogspot.comrochester.edustanford.edu |
The color of the developed spots can sometimes provide preliminary information about the nature of the compound, although this is not a definitive identification method. The following table summarizes the application of this compound stains for various compound classes and the typical observations.
Table 2: Visualization of Compound Classes with this compound Stains
| Compound Class | Staining Reagent | Typical Observation |
|---|---|---|
| General/Universal | Ceric Ammonium Molybdate (CAM) | Most organic compounds appear as dark blue spots on a light blue or green background after vigorous heating. fiu.edublogspot.comblogspot.com |
| Alkaloids | Ceric Ammonium Sulfate / Ceric Sulfate | Provides a general stain for alkaloids, with spots appearing against a yellow-to-white background. fiu.eduwashington.eduliv.ac.uk Specifically developed for Vinca alkaloids. fiu.edusarponggroup.com |
| Lipids (e.g., phospholipids, sterols, fatty acids) | Ceric Ammonium Molybdate (CAM) | Dark blue spots appear against a clean yellow background upon gentle heating. Sensitivity is affected by the degree of unsaturation. nih.gov |
| Peptides | Ceric Ammonium Molybdate (CAM) | Good for visualizing peptides, which appear as blue spots. liv.ac.uksilicycle.com |
| Hydroxy Compounds (e.g., Alcohols, Carbohydrates) | Ceric Ammonium Molybdate (CAM) | Excellent for visualizing compounds with hydroxy groups. rochester.edunih.gov |
| Aldehydes & Ketones | Ceric Ammonium Molybdate (CAM) | Effective for visualizing carbonyl compounds. nih.gov |
Vii. Materials Science and Nanomaterials Research Leveraging Cerium Ammonium Sulfate
Precursor Role in Advanced Materials Fabrication
The primary role of cerium ammonium (B1175870) sulfate (B86663) in materials fabrication is as a source of cerium(IV) ions. This tetravalent state is fundamental to creating stable and catalytically active cerium-based compounds, most notably cerium oxide (CeO₂).
Cerium ammonium sulfate is a key reagent in the synthesis of cerium oxide (CeO₂) nanoparticles, which are highly valued for their unique catalytic and electronic properties. The precipitation method is a common and efficient route for this synthesis. In this process, an aqueous solution of a cerium(IV) salt is reacted with a sulfate ion-containing solution, such as one prepared from ammonium sulfate, to precipitate a basic ceric sulfate intermediate. google.com This precursor is then subjected to calcination—a high-temperature treatment—which decomposes the intermediate to yield fine ceric oxide particulates. google.com The properties of the resulting CeO₂ nanoparticles, such as particle size and surface area, can be tuned by controlling reaction parameters like temperature and the choice of precipitating agent. researchgate.net
The catalytic prowess of CeO₂ nanoparticles is largely attributed to two key features: the high mobility of oxygen within the crystal lattice and the facile redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states. unl.eduresearchgate.net These characteristics create oxygen vacancies on the nanoparticle surface, which are active sites for catalytic reactions. unl.edu This makes nanostructured ceria an effective, low-cost alternative to noble metal catalysts in applications like automotive three-way catalytic converters, which simultaneously oxidize carbon monoxide (CO) and hydrocarbons while reducing nitrogen oxides (NOx). unl.eduresearchgate.net
From an electronic standpoint, the ability of cerium to switch between valence states, coupled with oxygen vacancies, imparts valuable properties for applications such as solid oxide fuel cells (SOFCs) and gas sensors. unl.edu The unique electronic structure allows CeO₂ to function as an oxygen buffer, storing and releasing oxygen under varying conditions. researchgate.net Furthermore, CeO₂ nanoparticles have demonstrated significant photocatalytic activity, capable of degrading stable organic pollutants like azo dyes under UV light irradiation, highlighting their potential in environmental remediation. nih.gov
| Cerium Precursor System | Synthesis Method | Calcination Temperature (°C) | Resulting Particle Size/Morphology | Key Application | Reference |
|---|---|---|---|---|---|
| Cerium Sulfate and Ammonia (B1221849) Water | Precipitation | Not specified | Nanoparticles | General Nanomaterial Research | scientific.net |
| Ceric Ammonium Nitrate (B79036) and EDTA | Solution Combustion | 450 | ~35-42 nm, Spherical | Photocatalytic Dye Degradation | nih.gov |
| Cerium (IV) Salt and Ammonium Sulfate | Precipitation | 300 - 500 | High specific surface area particulates | Catalysts/Catalyst Supports | google.com |
| Cerium Sulfate and Oxalic Acid | Precipitation | Varied | 200-300 nm | General Nanomaterial Research | researchgate.net |
Cerium-based Metal-Organic Frameworks (Ce-MOFs) have emerged as a significant subclass of MOFs due to the unique redox properties of cerium, which impart catalytic and photocatalytic capabilities. rsc.org While this compound itself is not the most commonly cited precursor in the literature for MOF synthesis, closely related cerium(IV) salts, particularly ceric ammonium nitrate (CAN), are frequently used. researchgate.netresearchgate.net The synthesis principles, however, remain applicable.
The preparation of Ce-MOFs typically involves the solvothermal reaction of a cerium salt with a multitopic organic linker, such as terephthalic acid (H₂BDC). researchgate.net For instance, the well-known UiO-66(Ce) framework can be synthesized by combining ceric ammonium nitrate and the organic linker in a solvent like dimethylformamide (DMF), often with a modulator like acetic acid, and heating the mixture in an autoclave. researchgate.net Sustainable, solvent-free methods have also been developed where the reagents are ground together before heating. researchgate.netresearchgate.net
These synthetic routes lead to highly porous and crystalline materials where hexanuclear cerium-oxo clusters are connected by the organic linkers, creating a stable, three-dimensional framework. rsc.org The functionality of these MOFs can be tailored by choosing linkers with specific chemical groups. The resulting functionalized Ce-MOFs exhibit high thermal and chemical stability and are explored for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgacs.org The redox activity of the Ce⁴⁺/Ce³⁺ couple within the MOF structure is particularly advantageous for catalytic oxidations and photocatalysis. rsc.orgresearchgate.net Although less common, the use of cerium sulfate as a precursor for mixed-metal Ce/Zr-MOFs has also been reported, indicating the viability of sulfate-based precursors in this area. google.com
Integration into Composite Materials
This compound plays a role in the creation of advanced composite materials, primarily through two distinct pathways: as a precursor for generating cerium oxide nanofillers and as a redox initiator for graft polymerization.
In the first approach, this compound is used to synthesize CeO₂ nanoparticles, as detailed previously. These nanoparticles are then incorporated as a functional filler into a polymer, ceramic, or other matrix. For example, CeO₂ nanoparticles have been integrated with biopolymers like chitosan (B1678972) and other materials such as graphene oxide to form ternary nanocomposites. mdpi.com In such composites, the CeO₂ component imparts specific functionalities, including enhanced antibacterial, antifungal, and anticancer properties, leveraging the catalytic and reactive nature of the ceria nanoparticles. mdpi.com
The second pathway involves using ceric ammonium sulfate directly as an initiator in chemical reactions to form the composite material itself. It is particularly effective as a single-electron oxidant in redox systems for initiating free-radical graft copolymerization. researchgate.net In this process, the Ce⁴⁺ ion oxidizes a substrate, such as a natural polymer backbone (e.g., polysaccharides from seed gums), creating a radical site. This active site then initiates the polymerization of a monomer (e.g., acrylamide), causing it to grow as a grafted chain from the original backbone. researchgate.net This technique modifies the properties of natural polymers, enhancing features like water retention and viscosity for potential industrial applications. researchgate.net
Research on Nano-structured Catalysts and Adsorbents
Research into nano-structured catalysts and adsorbents frequently utilizes this compound as a starting point for creating highly active cerium-based materials. The resulting nanostructures, particularly cerium oxide, are effective catalysts and adsorbents due to their high surface-area-to-volume ratio and unique surface chemistry.
As catalysts, CeO₂ nanostructures synthesized from cerium salt precursors exhibit exceptional performance in oxidation reactions. unl.eduresearchgate.net Their catalytic activity is fundamentally linked to the density of oxygen vacancy defects on their surface, which can be controlled during synthesis. unl.edu These nano-structured catalysts are central to applications in automotive exhaust treatment and are being explored for a wide range of organic chemical syntheses. researchgate.net
As adsorbents, cerium-based nanomaterials are effective in environmental remediation for removing pollutants from water. Ce-MOFs, synthesized from cerium precursors like CAN, have demonstrated high efficiency in adsorbing anionic dyes such as Congo Red from wastewater. nih.govsemanticscholar.org The high porosity and tunable surface chemistry of these MOFs allow for selective capture of pollutant molecules. nih.gov The performance of these materials is notable, with high adsorption capacities and good reusability over multiple cycles. nih.gov In other research, nano-cerium loaded onto recycled aggregates has been shown to effectively adsorb ions like magnesium sulfate from industrial wastewater, showcasing the versatility of cerium-based nanostructures as economical adsorbents. nih.gov
Viii. Environmental Chemistry Research Applications
Degradation of Organic Pollutants
The Ce(IV) ion in cerium ammonium (B1175870) sulfate (B86663) is a strong one-electron oxidant, making the compound highly effective in Advanced Oxidation Processes (AOPs) aimed at the degradation of persistent organic pollutants in water and wastewater. mdpi.commdpi.com These processes generate highly reactive radicals, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals, which can non-selectively break down a wide range of organic molecules. mdpi.comnih.gov
One significant application is in Mediated Electrochemical Oxidation (MEO), a technology for the complete mineralization of toxic organic pollutants. In this process, the Ce(III) ion is electrochemically oxidized to Ce(IV), which then acts as a powerful oxidizing agent to destroy organic compounds, ultimately converting them to carbon dioxide and water. Research has demonstrated the effectiveness of Ce(IV)-MEO for the degradation of pollutants like phenol (B47542). Studies comparing different mediators have shown that Ce(IV) can achieve high destruction efficiencies, with one study reporting up to 93% mineralization of phenol at 90°C.
Cerium-based compounds, including cerium oxide nanoparticles derived from precursors like cerium salts, are also utilized as photocatalysts. nih.govresearchgate.net When exposed to light, these materials can generate electron-hole pairs that react with water and oxygen to produce reactive oxygen species, which in turn degrade organic dyes and other industrial pollutants. nih.gov The photocatalytic activity of ceria (CeO₂) has been successfully applied to the degradation of various dyes, such as acid black 1. nih.gov
The following table summarizes research findings on the degradation of various organic pollutants using cerium-based AOPs.
Role in Sustainable Chemical Processes
In the field of green chemistry, there is a strong emphasis on developing environmentally benign synthesis methods. This includes the use of non-toxic, reusable catalysts and solvent-free reaction conditions. Cerium(IV) salts, such as cerium(IV) sulfate, have emerged as effective and sustainable catalysts for various organic transformations. researchgate.netcjcatal.com
Research has shown that cerium(IV) sulfate can act as a highly efficient, reusable heterogeneous catalyst. researchgate.netcjcatal.com For instance, it has been successfully used in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions. researchgate.netcjcatal.com The key advantages of this catalytic system include:
High Yields and Short Reaction Times: The desired products are obtained in high yields with minimal reaction time. researchgate.net
Solvent-Free Conditions: The reaction avoids the use of harmful organic solvents, reducing environmental impact. researchgate.netcjcatal.com
Catalyst Reusability: The catalyst is inexpensive, readily available, and can be easily recovered and reused for multiple cycles without significant loss of activity. researchgate.netcjcatal.com
Similarly, cerium(IV) ammonium nitrate (B79036) (CAN), a related compound, has been used as a green catalyst for synthesizing quinoxaline (B1680401) derivatives in water, which serves as an environmentally friendly solvent. rsc.org These applications highlight the potential of Ce(IV) compounds to replace more hazardous reagents in organic synthesis, contributing to more sustainable chemical manufacturing processes. google.com The development of a "green cycle" for producing high-purity cerium ammonium sulfate itself further underscores its role in sustainable chemistry. google.com
Environmental Fate and Transformation Studies (excluding toxicity)
Understanding the environmental fate of cerium compounds is crucial for assessing their long-term impact. When this compound is introduced into an aqueous environment, its behavior is governed by the complex geochemistry of cerium. mdpi.comnih.gov Cerium is unique among rare earth elements for its stable +4 oxidation state in addition to the common +3 state. mdpi.com
In aqueous solutions, Ce(IV) is highly susceptible to hydrolysis, especially at low acidity (higher pH). mdpi.comiaea.org This hydrolysis can lead to the formation and precipitation of insoluble species like cerium(IV) hydroxide (B78521) or cerium(IV) oxide (ceria, CeO₂). mdpi.comresearchgate.net The solubility of these compounds is very low, meaning that cerium introduced into neutral or alkaline waters will likely be removed from the dissolved phase and become part of the sediment.
The environmental transformation of cerium is also influenced by the presence of various ligands and solid phases. In soil, cerium ions (both Ce³⁺ and Ce⁴⁺) can be adsorbed onto mineral surfaces, particularly clay minerals and iron or manganese oxyhydroxides. researchgate.netresearchgate.net The interaction with soil components depends on factors such as soil pH, organic matter content, and the presence of competing ions. researchgate.netnih.gov
The speciation of cerium—the distribution among its different chemical forms—is critical to its mobility. In sulfate-rich solutions, cerium can form various sulfate complexes, such as CeSO₄⁺ and Ce(SO₄)₂⁻, which can affect its solubility and transport in the environment. researchgate.net The ultimate environmental fate involves partitioning between dissolved aqueous species, complexation with organic and inorganic ligands, and incorporation into solid phases through precipitation and adsorption. researchgate.netfrontiersin.org
Ix. Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) has become a important method for elucidating the electronic structure of cerium compounds, including cerium ammonium (B1175870) sulfate (B86663). esqc.org DFT calculations allow for a detailed understanding of bonding, orbital contributions, and the distribution of electron density within the molecule.
Key insights from DFT studies on cerium(IV) systems include:
Orbital Hybridization: DFT can quantify the hybridization between the cerium 4f orbitals and the p-orbitals of the oxygen atoms from the sulfate ligands. This hybridization is crucial for stabilizing the +4 oxidation state of cerium. aps.org
Charge Distribution: The theory allows for the calculation of partial atomic charges, providing a picture of how the positive charge of the Ce(IV) ion is distributed and stabilized by the surrounding sulfate and ammonium ions.
Ligand-to-Metal Charge Transfer (LMCT): The electronic structure determines the optical properties. DFT calculations can identify and characterize the energy of LMCT bands, which are responsible for the characteristic orange-yellow color of Ce(IV) compounds. nih.gov These transitions typically involve the movement of an electron from an oxygen-based orbital to an empty cerium 4f orbital.
DFT calculations on cerium complexes have successfully correlated computed electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), with experimentally observed redox potentials. nih.govacs.org
| Property | Typical DFT Finding for Ce(IV) Complexes | Relevance to Cerium Ammonium Sulfate |
| Ce-O Bond Nature | Significant covalent character due to Ce 4f/5d and O 2p orbital mixing. | Explains the stability of the [Ce(SO₄)₄]⁴⁻ complex anion. |
| 4f Orbital Occupancy | Low, but non-zero, indicating some f-electron character in the ground state. | Crucial for understanding the redox chemistry and magnetic properties. |
| HOMO/LUMO Character | HOMO is typically localized on the oxygen ligands; LUMO is localized on the Ce 4f orbitals. | The HOMO-LUMO gap is related to the energy of LMCT bands observed in UV-Vis spectra. |
| Redox Potential | Correlates with the calculated Gibbs free energy of the Ce(IV)/Ce(III) reduction. acs.org | Allows for theoretical prediction of its oxidizing strength. |
Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in mapping out the reaction pathways for processes involving this compound, which is a well-known one-electron oxidizing agent. wikipedia.orgwikipedia.org Theoretical methods can be used to calculate the energetics of reactants, products, intermediates, and, crucially, the transition states that connect them. This provides a detailed, step-by-step view of the reaction mechanism.
For oxidation reactions where this compound is the oxidant, computational models can:
Identify the Rate-Determining Step: By calculating the energy barriers for each step in a proposed mechanism, the slowest, rate-limiting step can be identified.
Characterize Transition State Structures: The geometry of the transition state provides vital clues about how the reaction occurs. For example, in the oxidation of an organic substrate, modeling can determine whether the mechanism is inner-sphere (involving direct coordination of the substrate to the cerium ion) or outer-sphere (involving electron transfer through space). acs.orgumich.edu
Elucidate the Role of Solvents: The reaction environment can be included in the models to understand how solvent molecules participate in the reaction, for instance, by stabilizing charged intermediates or transition states.
Recent studies on the Ce(III)/Ce(IV) redox couple in sulfuric acid have combined DFT calculations with experimental data to propose detailed charge-transfer mechanisms. acs.orgumich.edu These models suggest a two-step process involving a chemical step (ligand exchange) followed by the rate-determining electron transfer step, which is consistent with Marcus Theory. umich.edu Such computational approaches are invaluable for understanding the kinetics of redox reactions catalyzed or initiated by this compound. soton.ac.uk
Simulation of Intermolecular Interactions and Coordination
The behavior of this compound in solution and in the solid state is governed by a complex network of intermolecular interactions. Computational simulations, including molecular dynamics (MD) and DFT, are used to explore these interactions and predict the preferred coordination environment of the cerium ion.
In aqueous solutions, the Ce(IV) ion is known to form strong complexes with sulfate and bisulfate anions. acs.org DFT calculations have been employed to determine the relative stability of different hydrated and sulfated cerium species. acs.orgosti.gov For instance, calculations can predict the free energy change associated with the exchange of water molecules in the cerium coordination sphere with sulfate ions, helping to identify the most favorable species in solution, such as [Ce(H₂O)₆(HSO₄)₃]⁺. acs.orgumich.edu
Key areas explored by these simulations include:
Coordination Number and Geometry: Simulations can predict the coordination number of the Ce(IV) ion, which is often high due to its large ionic radius. In the solid state, crystallographic studies show the cerium atoms can be 9-coordinated by oxygen atoms from the sulfate groups. wikipedia.org Computational models can reproduce these geometries.
Solvation Shell Structure: MD simulations can model the arrangement of water molecules and ammonium ions around the cerium sulfate complex in solution, providing a dynamic picture of the solvation shells. cecam.org
Ion Pairing: Theoretical models can investigate the interaction between the complex cerium sulfate anion and the ammonium (NH₄⁺) counter-ions, clarifying their role in the crystal lattice and in solution.
These simulations are crucial for interpreting experimental data from techniques like EXAFS (Extended X-ray Absorption Fine Structure), which probe the local atomic environment around the cerium ion. acs.orgumich.edu
Prediction of Spectroscopic Properties
Computational chemistry offers methods to predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the theoretical models.
UV-Visible Spectroscopy: The prominent orange color of cerium(IV) ammonium sulfate is due to ligand-to-metal charge transfer (LMCT) absorptions in the visible and near-UV regions. wikipedia.org Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and intensities. These calculations can confirm that the observed absorption bands correspond to the excitation of an electron from an oxygen-based molecular orbital to an empty 4f orbital on the cerium atom. nih.govnih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. This is particularly useful for assigning the complex bands observed in the experimental infrared (IR) and Raman spectra of this compound. nih.govresearchgate.net For example, theoretical calculations can help distinguish the vibrational modes of the sulfate groups (S-O stretching and bending) from those of the ammonium ions (N-H stretching and bending).
The agreement between calculated and experimental spectra serves as a critical test for the accuracy of the computational model used, particularly the chosen geometry and level of theory.
| Spectroscopic Technique | Predicted Property | Computational Method | Significance |
| UV-Visible | Absorption wavelengths (λmax), oscillator strengths | Time-Dependent DFT (TD-DFT) | Assigns electronic transitions, explains the color of the compound (LMCT bands). nih.gov |
| Infrared (IR) | Vibrational frequencies, IR intensities | DFT | Aids in the assignment of experimental peaks to specific bond stretches and bends (e.g., SO₄²⁻, NH₄⁺). nih.gov |
| Raman | Vibrational frequencies, Raman activities | DFT | Complements IR spectroscopy for a full vibrational analysis of the compound's structure. researchgate.net |
X. Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways
The traditional synthesis of cerium ammonium (B1175870) sulfate (B86663) often involves processes that are neither environmentally friendly nor economically optimal. Recognizing this, a significant future trend lies in the development of novel, greener, and more efficient synthetic pathways.
One promising approach involves a process starting with the dissolution of cerium carbonate in a sulfuric acid solution to create a cerous sulfate solution. This is followed by a reaction with a mixed solution of ammonia (B1221849) water and hydrogen peroxide. The subsequent heating and crystallization steps yield high-purity cerium ammonium sulfate crystals. This method is highlighted for its simple process and green, cyclical nature, reportedly achieving a product purity of over 99.99% and a high Ce⁴⁺ concentration. google.com
Further research is also exploring the use of biological resources, such as plant extracts and microbes, for the synthesis of cerium-based nanoparticles. tandfonline.comnih.gov While focused on cerium oxide, these green synthesis techniques, which utilize natural reducing and stabilizing agents, could inspire new, eco-friendly methods for producing other cerium salts like this compound. tandfonline.comnih.gov The key challenge will be adapting these bio-inspired methods to control the specific oxidation state and complexation required for this compound.
A comparative overview of a modern synthetic method is presented below:
| Parameter | High-Purity Synthesis Method google.com |
| Starting Materials | Cerium carbonate, Sulfuric acid, Ammonia water, Hydrogen peroxide |
| Key Steps | Dissolution, Oxidation-Precipitation, Crystallization |
| Reported Purity | > 99.99% |
| Key Advantages | Simple process, Green and cyclical, High product purity |
Exploration of New Catalytic Paradigms
Cerium(IV) compounds are powerful one-electron oxidants, a property that has made them valuable in organic synthesis. mgesjournals.comnih.govacs.org Future research is focused on expanding their catalytic applications, particularly in creating more selective and efficient oxidative transformations.
A key area of exploration is the use of cerium(IV) in micellar and other organized media to enhance reaction rates and selectivity. For instance, studies on the Ce(IV)-driven oxidation of alcohols have shown that surfactant and polymer mediums can significantly increase the rate constants of the reaction compared to an uncatalyzed pathway in a simple aqueous medium. rsc.org The mechanism involves the formation of a substrate-oxidant complex, which then breaks down into a free radical intermediate. rsc.org
Metal-Organic Frameworks (MOFs) represent another frontier for Ce(IV) catalysis. rsc.org Researchers are designing Ce-based MOFs where the cerium ions act as catalytic centers. For example, copper species supported on a cerium-based MOF, MOF-808(Ce), have demonstrated significantly higher catalytic activity for the oxidation of CO and cyclohexane compared to the same catalyst on a zirconium-based analogue. mit.edumit.edu This enhancement is attributed to the electronic effects of the Ce(IV) ions and the specific structure of the active sites within the MOF. mit.edumit.edu
The following table summarizes the rate enhancements observed in a study of Cu supported on a Ce-based MOF for CO oxidation at different temperatures:
| Temperature (°C) | Rate of CO₂ Production (mmol/min/mol SBU) - Cu on Zr-MOF | Rate of CO₂ Production (mmol/min/mol SBU) - Cu on Ce-MOF | Rate Enhancement Factor |
| 100 | ~0.1 | ~0.9 | 9 |
| 125 | ~0.2 | ~4.0 | 20 |
| 150 | 0.74 | ~10.4 | 14 |
Data adapted from studies on catalytic oxidation by Cu supported on MOFs. mit.edu
Advancements in Analytical Detection Technologies
The unique electrochemical and luminescent properties of cerium(IV) are being harnessed to develop novel and highly sensitive analytical detection technologies. Future work is aimed at creating sensors with lower detection limits, greater selectivity, and broader applicability.
One emerging trend is the development of electrochemical sensors based on cerium-containing nanomaterials. For example, a voltammetric sensor using cerium(IV) and iron(III) oxide nanoparticles has been developed for the determination of lipoic acid. nih.govmdpi.com This sensor demonstrated a low detection limit of 0.053 μM and high selectivity. nih.govmdpi.com Similarly, cerium oxide nanoparticles combined with reduced graphene oxide have been used to create a sensor for the pesticide fenitrothion, achieving a detection limit of 3.0 nmol L⁻¹. researchgate.net
Chemiluminescence (CL) analysis is another area of active research. Flow-injection methods based on the CL reaction of an analyte with cerium(IV) in an acidic medium, often sensitized by a fluorescent dye like rhodamine 6G, offer high sensitivity and rapid analysis. tandfonline.com Such systems have been successfully applied to the determination of pharmaceuticals like analgin, achieving detection limits in the sub-μg/mL range. tandfonline.com
The table below compares the performance of different Ce(IV)-based analytical methods:
| Analytical Method | Analyte | Detection Limit | Linear Range | Reference |
| Voltammetric Sensor (CeO₂·Fe₂O₃ NPs) | Lipoic Acid | 0.053 μM | 0.075–100 μM | nih.govmdpi.com |
| Voltammetric Sensor (CeO₂/rGO) | Fenitrothion | 3.0 nM | 0.025–2.00 μM | researchgate.net |
| Chemiluminescence (Flow-Injection) | Analgin | 0.02 μg/mL | 0.05–10 μg/mL | tandfonline.com |
| Ratiometric Fluorescence Sensor (Eu-MOF) | Cerium Ions (Ce³⁺/Ce⁴⁺) | 16 nM | 0.05–15 μM | nih.gov |
Integration in Advanced Functional Materials
The integration of this compound and other Ce(IV) species into advanced functional materials is a rapidly growing field. The goal is to leverage the redox and electronic properties of cerium to create materials with novel catalytic, optical, and electronic functions.
Metal-Organic Frameworks (MOFs) are a primary focus area, where the modular nature of these materials allows for the precise incorporation of cerium ions. rsc.orgcd-bioparticles.net Ce(IV)-MOFs are being investigated for their catalytic properties, as their redox activity is highly relevant for oxidation reactions. rsc.org The synthesis conditions for Ce(IV)-MOFs have been established to selectively form hexanuclear Ce–O clusters, which are structurally similar to well-known Zr-MOFs. rsc.org These materials often exhibit high porosity and are being explored for applications in sensing and photocatalysis. rsc.org For instance, Ce-MOF nanocrystals have been used for the colorimetric detection of α-glucosidase inhibitors, which are important for the development of antidiabetic drugs. acs.org
Research is also directed at creating composite materials where cerium compounds are combined with other nanomaterials to enhance their properties. For example, doping ceria with copper has been shown to create a novel chemiluminescence system. nih.gov The combination of cerium oxide with materials like graphene oxide is being explored to improve the stability and performance of electrochemical sensors. electrochemsci.org
Expanding Theoretical Understanding of Cerium(IV) Chemistry
A deeper theoretical understanding of the electronic structure and bonding in Ce(IV) compounds is crucial for the rational design of new catalysts and materials. Future research will increasingly rely on computational methods, such as Density Functional Theory (DFT), to unravel the complexities of cerium chemistry.
Recent computational studies have focused on the nature of the bonds between cerium(IV) and various ligands. For example, DFT calculations on cerium imido complexes have shown that the cerium 5d orbitals contribute more significantly to the Ce═N bond than the 4f orbitals. acs.orgresearchgate.net These theoretical investigations provide insights that are difficult to obtain through experimental methods alone. upenn.edu
Furthermore, theoretical models are being developed to explain the charge-transfer mechanisms in Ce(III)/Ce(IV) redox reactions. nih.gov DFT calculations have been used to determine the structure of Ce(IV) complexes in solution, such as the dominant [CeIV(H₂O)₆(HSO₄)₃]⁺ species in sulfuric acid, and to understand the energetics of ligand exchange. nih.gov This fundamental knowledge is essential for optimizing the conditions for Ce(IV)-mediated reactions and for designing more efficient electrochemical systems. umich.edu
Computational analyses, including DFT and time-dependent DFT (TD-DFT), have also been employed to understand the electronic structures and intense colors of novel Ce(IV) complexes, revealing multiconfigurational ground states and significant metal-ligand interactions. rsc.org These studies are critical for predicting the properties of new cerium compounds and guiding synthetic efforts. nih.gov
| Compound/System | Theoretical Method | Key Finding |
| Cerium Imido Complexes | DFT | Ce 5d orbitals have a larger contribution to the Ce═N bond than 4f orbitals. acs.orgresearchgate.net |
| Ce(IV) in Sulfuric Acid | DFT | The dominant species is [CeIV(H₂O)₆(HSO₄)₃]⁺. nih.gov |
| Ce(IV) Guanidinate Complexes | DFT, TD-DFT | Revealed multiconfigurational ground states and origins of intense colors. rsc.org |
| Ce(IV) Complexes with N₂O₂-donor ligands | DFT | HOMO-LUMO energy gap is tunable via ligand functionalization. nih.gov |
Q & A
Basic Research Questions
Q. How is a standardized 0.1 M cerium ammonium sulfate solution prepared and validated for redox titrations?
- Methodological Answer : Dissolve 40 g of this compound in a cooled mixture of sulfuric acid and water, then dilute to 1 L. Standardize by titrating against ferrous ammonium sulfate using orthophenanthroline as an indicator until the red color transitions to pale blue. The reaction follows , with stoichiometric validation via potentiometric measurements .
Q. What analytical methods are recommended for determining sulfate content in this compound?
- Methodological Answer : Use gravimetric analysis (e.g., barium sulfate precipitation) or titration per GB/T 16484.12-2009, which specifies ion-exchange chromatography or turbidimetric methods. For redox-based quantification, employ cerium(IV) sulfate in acidic media, monitoring endpoint电位变化 .
Q. How does reagent purity (e.g., 4N grade) impact experimental reproducibility in synthesis?
- Methodological Answer : High-purity this compound (>99.99%) minimizes trace metal interference, critical for redox-sensitive reactions. Validate purity via ICP-MS or X-ray diffraction, referencing pharmacopeial standards (e.g., USP35-NF30) for permissible impurity thresholds (e.g., <0.001% heavy metals) .
Advanced Research Questions
Q. How can inconsistencies in redox titration data (e.g., non-linear values) be resolved when using this compound?
- Methodological Answer : Non-idealities often arise from competing side reactions (e.g., Ce hydrolysis at pH >1). Mitigate by:
- Maintaining [HSO] ≥1 M to stabilize Ce .
- Pre-treating samples with ascorbic acid to eliminate dissolved oxygen interference .
- Validating electrode calibration using NIST-traceable reference materials .
Q. What strategies optimize this compound’s catalytic efficiency in organic oxidation reactions?
- Methodological Answer : Adjust solvent polarity (e.g., acetonitrile/water mixtures) to enhance Ce solubility. Kinetic studies suggest optimal temperatures of 60–80°C for benzyl alcohol oxidation, with turnover numbers (TON) >500 achievable under inert atmospheres. Monitor side-product formation via GC-MS .
Q. How do discrepancies in nomenclature (e.g., "tetraammonium" vs. "ammonium cerium(IV)") affect literature reproducibility?
- Methodological Answer : Confirm molecular formulas against IUPAC guidelines (e.g., for the dihydrate form). Cross-reference CAS registries (e.g., 10378-47-9) and XRD crystallographic data to resolve ambiguities in stoichiometry .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
